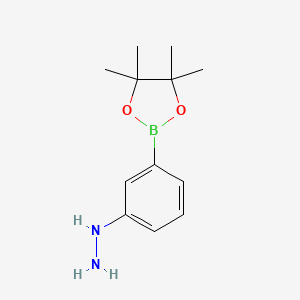![molecular formula C13H12N2O4 B13536116 Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate](/img/structure/B13536116.png)
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 2-aminopyridine and ethyl acetoacetate, under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the pyrido[1,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistent production of this compound .
化学反应分析
Types of Reactions
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
科学研究应用
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a lead compound in drug discovery, particularly for its anti-HIV-1 activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial processes, including catalysis and material science.
作用机制
The mechanism of action of Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. For instance, in anti-HIV-1 studies, the compound binds to the active site of HIV-1 integrase, inhibiting its activity and preventing viral replication. The keto oxygen atom and nitrogen atom of the compound chelate with metal ions, stabilizing the interaction and enhancing its inhibitory effect .
相似化合物的比较
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their antibacterial properties.
Uniqueness
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate is unique due to its specific functional groups and the resulting biological activity. Its ability to inhibit HIV-1 integrase sets it apart from other similar compounds, making it a valuable candidate for further drug development .
属性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC 名称 |
ethyl 2-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12N2O4/c1-3-19-13(18)11(16)9-6-14-10-5-4-8(2)7-15(10)12(9)17/h4-7H,3H2,1-2H3 |
InChI 键 |
PGGFPEMKMNDWMW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C1=CN=C2C=CC(=CN2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


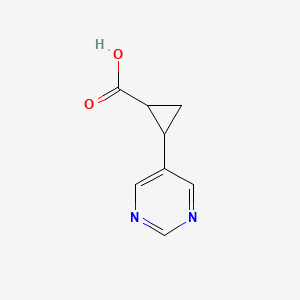

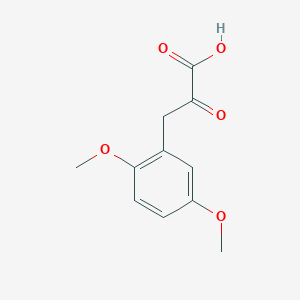
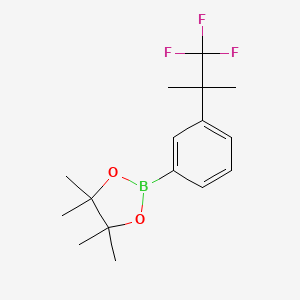
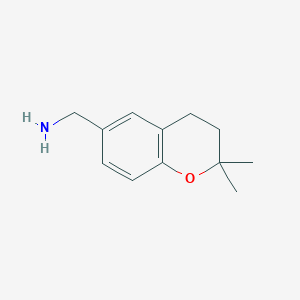
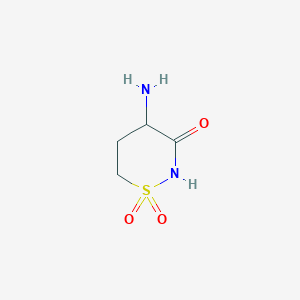

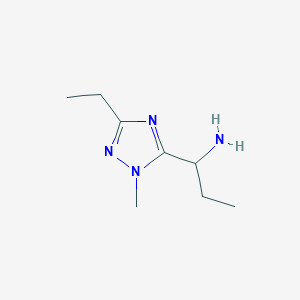

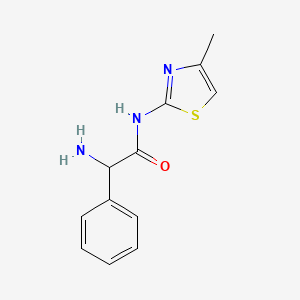
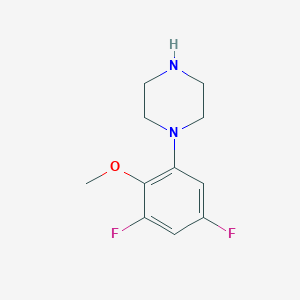
![5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)
